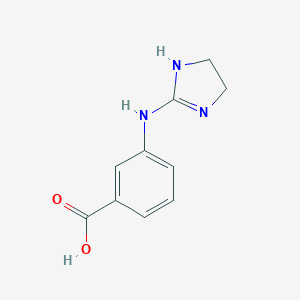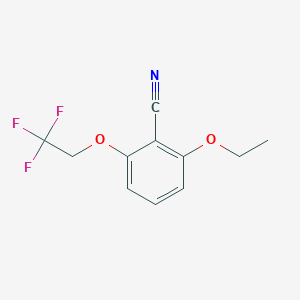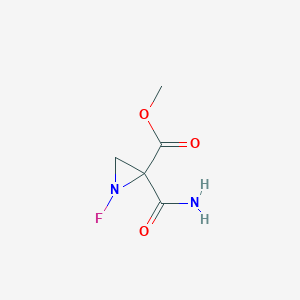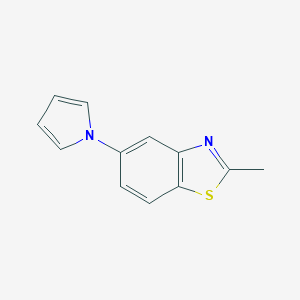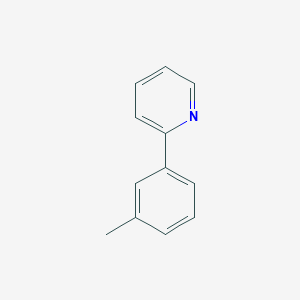![molecular formula C11H9Cl2FN4O B066090 5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one CAS No. 175135-72-5](/img/structure/B66090.png)
5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazinones are recognized for their wide range of biological activities. Research has focused on synthesizing new derivatives of pyridazinones to evaluate their potential pharmacological applications, including their roles as anticancer, antiangiogenic, and antioxidant agents (Kamble et al., 2015).
Synthesis Analysis
The synthesis of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives has been achieved through various chemical reactions, characterized by spectral techniques. Among these derivatives, some exhibited significant inhibitory activity against human cancer cell lines, showcasing their potential as lead compounds for further development (Kamble et al., 2015).
Molecular Structure Analysis
The molecular structures of the synthesized pyridazinone derivatives were fully identified through 1H and 13C NMR and mass spectra analysis. This structural confirmation is essential for understanding the compound's interaction with biological targets and for the development of more potent derivatives (Alonazy et al., 2009).
Chemical Reactions and Properties
The synthesized pyridazinone derivatives underwent various chemical reactions, including conversion to 3-chloro derivatives and subsequent reactions with aromatic amines, to form new 3-aminoaryl pyridazines. These reactions highlight the chemical versatility of the pyridazinone scaffold and its potential for generating diverse biological activities (Alonazy et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, of the pyridazinone derivatives, are crucial for their formulation and application as pharmacological agents. Studies have focused on optimizing these properties to enhance the compound's efficacy and stability (Dulak et al., 1967).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with biological molecules, are fundamental to the compound's pharmacological activity. The pyridazinone derivatives have been shown to possess potent antioxidant activities, indicating their potential for therapeutic applications in oxidative stress-related diseases (Kamble et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Researchers have synthesized a series of novel pyridazinone derivatives, including those related to the specified compound, which demonstrated significant antitumor activity. The inhibitory activity of these compounds was evaluated against various cancer cell lines, showing promising results as potential anticancer agents. Specifically, derivatives containing the 1,3,4-thiadiazole moiety exhibited superior inhibitory activity, highlighting the importance of structural modifications in enhancing the compound's anticancer efficacy (Junhu Qin et al., 2020).
Antiangiogenic and Antioxidant Agents
Another study focused on the synthesis and evaluation of new pyridazin-3(2H)-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Certain derivatives were found to exhibit inhibitory activity close to that of standard drugs like methotrexate, displaying potent antiangiogenic activity against key proangiogenic cytokines involved in tumor progression. Additionally, these compounds were assessed for their antioxidant activities, with some showing superior OH radical scavenging activity compared to standard ascorbic acid (V. T. Kamble et al., 2015).
Novel Synthesis Approaches
Research has also been conducted on novel synthesis approaches for creating derivatives of pyridazinones. This includes efficient pathways for synthesizing pyridazin-3(2H)-one derivatives with potential for further chemical modifications and investigation of their biological activities. Such studies provide foundational knowledge for developing new compounds with enhanced biological properties (B. Dajka-Halász et al., 2004).
GPR39 Agonists
In the context of receptor targeting, some kinase inhibitors have been discovered as novel GPR39 agonists. These findings reveal the potential of certain pyridazinone derivatives in modulating G protein–coupled receptors, with implications for treating conditions related to GPR39 activity. The role of zinc as an allosteric potentiator for these compounds opens new avenues for research into receptor-ligand interactions and the development of therapeutics (Seiji Sato et al., 2016).
Propiedades
IUPAC Name |
5-[amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2FN4O/c1-17(15)9-5-16-18(11(19)10(9)13)6-2-3-8(14)7(12)4-6/h2-5H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHGHBDDDLJESP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=O)N(N=C1)C2=CC(=C(C=C2)F)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371384 |
Source


|
| Record name | 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one | |
CAS RN |
175135-72-5 |
Source


|
| Record name | 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(1-methylhydrazinyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

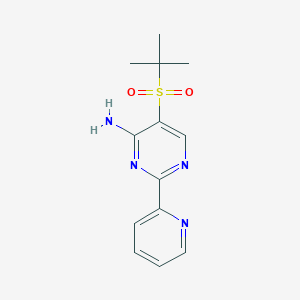
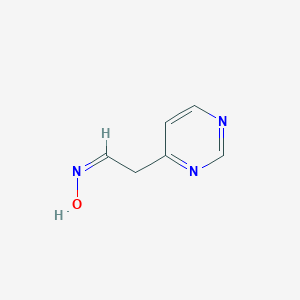
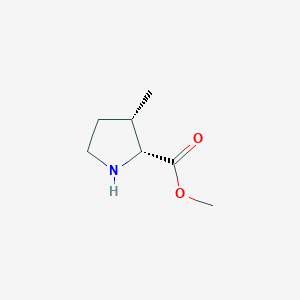
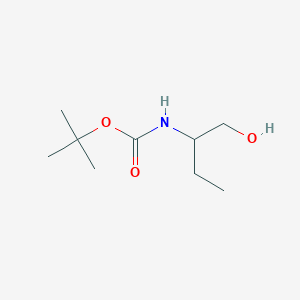
![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)
